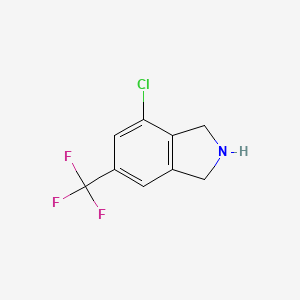
4-Chloro-6-(trifluoromethyl)isoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(trifluoromethyl)isoindoline is a heterocyclic compound characterized by the presence of a chlorine atom and a trifluoromethyl group attached to an isoindoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(trifluoromethyl)isoindoline typically involves the reaction of an aromatic primary amine with a maleic anhydride derivative. This condensation reaction forms the isoindoline scaffold, which is then chlorinated and trifluoromethylated under specific conditions . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct this complex heterocyclic structure .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solventless conditions and green chemistry principles has been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline ring.
Substitution: Halogenation and trifluoromethylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products: The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise in modulating biological pathways, making it a candidate for drug development.
Industry: It is used in the production of advanced materials, including polymers and photochromic materials.
Mecanismo De Acción
The mechanism by which 4-Chloro-6-(trifluoromethyl)isoindoline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, which is implicated in various neurological processes .
Comparación Con Compuestos Similares
Isoindoline-1,3-dione: Shares the isoindoline scaffold but lacks the chlorine and trifluoromethyl groups.
4-Chloro-isoindoline: Similar structure but without the trifluoromethyl group.
6-(Trifluoromethyl)isoindoline: Lacks the chlorine atom but retains the trifluoromethyl group.
Uniqueness: 4-Chloro-6-(trifluoromethyl)isoindoline is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential for diverse applications compared to its analogs .
Propiedades
Fórmula molecular |
C9H7ClF3N |
|---|---|
Peso molecular |
221.60 g/mol |
Nombre IUPAC |
4-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H7ClF3N/c10-8-2-6(9(11,12)13)1-5-3-14-4-7(5)8/h1-2,14H,3-4H2 |
Clave InChI |
SLWYHSKJBDINFK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)C(=CC(=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


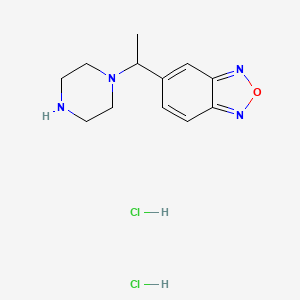
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3R,6R,8R,10R,12S,13S,14S,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13144084.png)
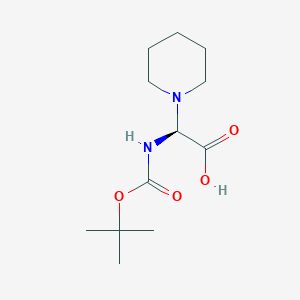
![4,7-Bis(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144087.png)
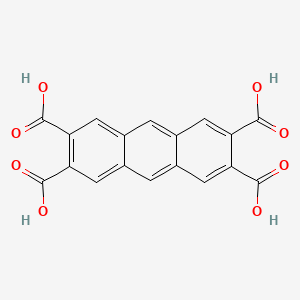


![1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B13144128.png)
![5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13144132.png)
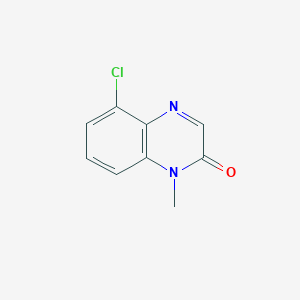
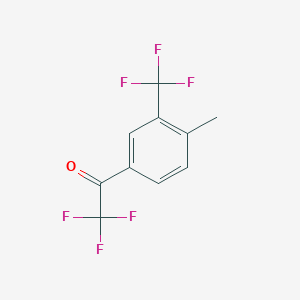

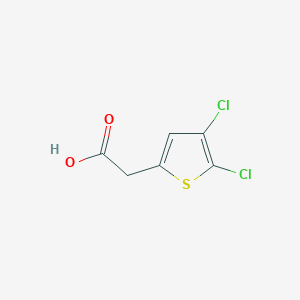
![N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13144162.png)
